molecular formula C16H20N2O2 B2877907 N-(cyanomethyl)-N-cyclopropyl-3-(2,3-dimethylphenoxy)propanamide CAS No. 1311851-54-3

N-(cyanomethyl)-N-cyclopropyl-3-(2,3-dimethylphenoxy)propanamide

Cat. No.: B2877907
CAS No.: 1311851-54-3
M. Wt: 272.348
InChI Key: SLBPUSBZPBRSQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(cyanomethyl)-N-cyclopropyl-3-(2,3-dimethylphenoxy)propanamide is a chemical compound offered for research purposes. While specific biological data for this exact molecule is not available in the public domain, its structural features are common in medicinal chemistry. The compound contains a phenoxypropanamide core, a scaffold frequently investigated for its potential bioactive properties . The structure integrates an N-cyclopropyl substitution and a cyanomethyl functional group, which are motifs often used in the design and optimization of pharmacologically active agents to fine-tune properties like metabolic stability and target binding . Research into structurally similar compounds highlights the ongoing interest in such chemical classes for drug discovery programs . This product is intended for use in laboratory research only, such as in vitro assay development and as a standard for analytical characterization. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-(cyanomethyl)-N-cyclopropyl-3-(2,3-dimethylphenoxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-12-4-3-5-15(13(12)2)20-11-8-16(19)18(10-9-17)14-6-7-14/h3-5,14H,6-8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLBPUSBZPBRSQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCCC(=O)N(CC#N)C2CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Effects on the Phenoxy Group

The 2,3-dimethylphenoxy substituent in the target compound is a critical structural feature. highlights N-(2,3-dimethylphenoxy)alkyl aminoalkanols with anticonvulsant activity, where the 2,3-dimethyl substitution pattern on the phenoxy group enhances lipophilicity and CNS penetration compared to unsubstituted or para-substituted analogs . For example:

  • Compound VIII (N-(2,3-dimethylphenoxy)alkyl aminoalkanol): Exhibited 75% anticonvulsant protection in rats (oral administration) at 0.5 h, outperforming analogs with bulkier substituents .
  • Compound XVI (aroxyethylamine derivative): Achieved 100% protection in mice (intraperitoneal) at 100 mg/kg without neurotoxicity, emphasizing the importance of substituent positioning .

In contrast, 2,6-dimethylphenoxy derivatives (e.g., fumaric acid esters in ) show reduced CNS activity, likely due to steric hindrance affecting receptor binding .

Cyclopropyl and Cyanomethyl Substitutions

The N-cyclopropyl and N-cyanomethyl groups in the target compound influence its metabolic stability and electronic properties:

  • N-[3-(3-chlorophenoxy)propyl]cyclopropanamine (): The cyclopropyl group enhances resistance to oxidative metabolism, prolonging half-life compared to linear alkyl chains .

Propanamide Backbone Modifications

The propanamide core is shared with several bioactive compounds:

  • N-(3-chlorophenyl)-3-cyclopentylpropanamide (): Substitution with a cyclopentyl group enhances hydrophobic interactions in enzyme binding pockets, as seen in its use as a synthetic intermediate for polyimide monomers .
  • N,N-Diisopropyl-3-(2-methoxy-5-methylphenyl)-3-phenylpropanamide (): The diisopropylamine group confers rigidity, improving selectivity for muscarinic receptors in overactive bladder treatments .

Data Table: Key Structural Analogs and Their Properties

Compound Name Substituents Biological Activity/Notes Reference
N-(2,3-dimethylphenoxy)alkyl aminoalkanol (VIII) 2,3-dimethylphenoxy, aminoalkanol 75% anticonvulsant protection (rats, p.o.)
2-(3-cyanophenoxy)-N-(cyclopropylmethyl)acetamide 3-cyanophenoxy, cyclopropylmethyl Improved solubility, moderate CNS penetration
N,N-Diisopropyl-3-(2,6-xylyl)propanamide 2,6-dimethylphenyl, diisopropylamine Muscarinic receptor selectivity
N-(3-chlorophenyl)-3-cyclopentylpropanamide 3-chlorophenyl, cyclopentyl Intermediate for polyimide synthesis

Research Findings and Implications

  • However, the cyanomethyl group may limit CNS bioavailability compared to non-polar analogs .
  • Enzyme Inhibition : Propanamide derivatives with sulfonamide groups (e.g., ) exhibit carbonic anhydrase inhibition, but the target compound lacks this moiety, likely shifting its mechanism of action .
  • Synthetic Utility : Analogous to 3-chloro-N-phenyl-phthalimide (), the target compound’s stability and substituent diversity make it a candidate for polymer precursor synthesis .

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